as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)-
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Overview
Description
as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)- is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)- typically involves the reaction of cyanuric chloride with aniline and methylamine under controlled conditions. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with aniline in the presence of a base such as triethylamine to form 3-anilino-1,3,5-triazine.
Step 2: The intermediate 3-anilino-1,3,5-triazine is then reacted with methylamine to introduce the N-methyl and methylamino groups, resulting in the formation of as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Agriculture: Triazine derivatives are widely used as herbicides and pesticides due to their ability to inhibit photosynthesis in plants.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The triazine ring structure allows for strong binding to enzyme active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A basic triazine structure with three nitrogen atoms in the ring.
Cyanuric Chloride: A triazine derivative used as a starting material in the synthesis of various triazine compounds.
Melamine: A triazine derivative used in the production of resins and plastics.
Uniqueness
as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the anilino, N-methyl, and methylamino groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
80761-70-2 |
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Molecular Formula |
C12H14N6O |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
3-anilino-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C12H14N6O/c1-13-10-9(11(19)14-2)17-18-12(16-10)15-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,19)(H2,13,15,16,18) |
InChI Key |
FJAQXDGWNUDZGG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=NC(=N1)NC2=CC=CC=C2)C(=O)NC |
Origin of Product |
United States |
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